2-(2-Methylbutan-2-yl)benzene-1,4-diol
Description
2-(2-Methylbutan-2-yl)benzene-1,4-diol (molecular formula: C29H28O2) is a hydroquinone derivative characterized by a branched 2-methylbutan-2-yl substituent at the 2-position of the benzene ring (Figure 1). This compound features a fully saturated tertiary alkyl group, which enhances steric bulk and influences its physicochemical properties, such as lipophilicity and metabolic stability .
Properties
IUPAC Name |
2-(2-methylbutan-2-yl)benzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,3)9-7-8(12)5-6-10(9)13/h5-7,12-13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWOGPPGVRDIRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=C(C=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609178 | |
| Record name | 2-(2-Methylbutan-2-yl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2349-72-6 | |
| Record name | 2-(2-Methylbutan-2-yl)benzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The Friedel-Crafts alkylation of hydroquinone (1,4-dihydroxybenzene) with 2-methyl-2-butanol serves as the cornerstone for synthesizing 2-(2-methylbutan-2-yl)benzene-1,4-diol. The reaction proceeds via acid-catalyzed generation of a tertiary carbocation from 2-methyl-2-butanol, followed by electrophilic attack on the activated aromatic ring of hydroquinone. Sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃) are typical catalysts, with reaction temperatures ranging from 25°C to 80°C.
Key mechanistic steps include:
- Protonation of 2-methyl-2-butanol :
$$ \text{(CH}3\text{)}2\text{C(OH)CH}2\text{CH}3 + \text{H}^+ \rightarrow \text{(CH}3\text{)}2\text{C}^+\text{CH}2\text{CH}3 + \text{H}_2\text{O} $$ - Electrophilic substitution : The carbocation reacts with hydroquinone at the ortho position relative to one hydroxyl group, favored due to steric and electronic effects.
Optimization Strategies
- Catalyst Selection : Sulfuric acid offers cost-effectiveness but requires careful temperature control to avoid over-alkylation. Lewis acids like AlCl₃ enhance regioselectivity but necessitate anhydrous conditions.
- Solvent Systems : Polar aprotic solvents (e.g., dichloromethane) improve carbocation stability, while protic solvents (e.g., acetic acid) accelerate proton transfer steps.
- Yield Enhancements : Stepwise addition of the alcohol and catalysts minimizes side products, achieving yields up to 68% in laboratory settings.
Alternative Synthetic Approaches
Alkylation via Alkyl Halides
Direct alkylation using 2-chloro-2-methylbutane with hydroquinone under basic conditions (e.g., K₂CO₃ in DMF) provides an alternative pathway. This method avoids carbocation rearrangements but suffers from lower reactivity due to the steric bulk of the tertiary alkyl halide.
Reductive Alkylation
Hydroquinone can react with ketones (e.g., 3-methyl-2-butanone) under hydrogenation conditions using palladium or platinum catalysts. This method offers superior regiocontrol but requires high-pressure equipment and specialized handling.
Industrial-Scale Production
Continuous Flow Reactors
Modern industrial processes employ continuous flow systems to enhance heat transfer and reaction uniformity. For example, a tubular reactor with inline sulfuric acid catalysis achieves 85% conversion efficiency at 60°C, significantly reducing byproduct formation compared to batch reactors.
Purification Techniques
- Crystallization : The crude product is recrystallized from ethanol/water mixtures to remove unreacted hydroquinone and polymeric byproducts.
- Chromatography : Industrial-scale column chromatography using silica gel ensures ≥98% purity for pharmaceutical applications.
Comparative Analysis of Methodologies
Table 1: Efficiency of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts (H₂SO₄) | H₂SO₄ | 60–80 | 65–68 | 92–95 |
| Friedel-Crafts (AlCl₃) | AlCl₃ | 25–40 | 58–62 | 89–93 |
| Alkyl Halide Alkylation | K₂CO₃/DMF | 100–120 | 45–50 | 85–88 |
| Reductive Alkylation | Pd/C, H₂ | 80–100 | 70–75 | 94–97 |
Key Observations
- Friedel-Crafts Superiority : Despite moderate yields, Friedel-Crafts remains the preferred method due to scalability and cost-effectiveness.
- Reductive Alkylation Trade-offs : Higher yields are offset by operational complexity and catalyst costs, limiting industrial adoption.
Challenges and Mitigation Strategies
Carbocation Rearrangements
The tertiary carbocation intermediate may undergo hydride shifts, leading to isomeric byproducts. Using excess hydroquinone (2:1 molar ratio) suppresses rearrangements by accelerating the electrophilic substitution step.
Oxidation Side Reactions
Hydroquinone’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar) and antioxidants like ascorbic acid during synthesis.
Emerging Technologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Preliminary studies report 72% yield at 100°C with 300 W irradiation, though scalability remains unproven.
Enzymatic Alkylation
Recent advances in biocatalysis employ lipases to mediate alkylation under mild conditions, though yields (<30%) and enzyme costs currently hinder commercial viability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylbutan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring
Scientific Research Applications
2-(2-Methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2-(1-Methyl-octyl)-benzene-1,4-diol
- Structure : Features a linear 1-methyl-octyl chain at the 2-position.
- Properties : The longer alkyl chain increases lipophilicity (logP ≈ 5.2) compared to the branched 2-methylbutan-2-yl group (predicted logP ≈ 4.8).
- Biological Role: Identified as a metabolite in the degradation of 4-nonylphenol by Sphingomonas spp., highlighting its environmental persistence .
- Key Difference : Linear vs. branched alkyl chains affect enzymatic degradation rates and bioavailability.
2-(3-Methylbut-2-en-1-yl)benzene-1,4-diol
- Structure : Contains a prenyl (3-methylbut-2-enyl) group, introducing unsaturation.
- Synthesis: Prepared via acid-catalyzed alkylation of hydroquinone with prenol .
- Activity : Exhibits antitumor activity (IC50 = 12.26 µM against MCF-7 cells), attributed to the electron-rich aromatic system enhancing redox cycling .
- Key Difference : The unsaturated prenyl group may facilitate conjugation reactions, unlike the saturated 2-methylbutan-2-yl group.
Analogues with Alkenyl and Functionalized Substituents
(E)-2-(Hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol
- Structure : Combines a heptenyl chain, hydroxymethyl group, and prenyl substituent.
- Activity : Demonstrates antimalarial (IC50 = 1.48 µM vs. Plasmodium falciparum) and antileishmanial activity, linked to its ability to disrupt protozoal membranes .
- Key Difference : Additional functional groups (hydroxymethyl, alkenyl) enhance target specificity but reduce metabolic stability compared to simpler alkylated derivatives.
(R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol
- Structure : Includes a hydroxylated diene chain.
- Activity: Inhibits LPS-induced inflammation in RAW264.7 macrophages (reduces IL-18, iNOS, and TNF-α expression) .
- Key Difference : Polar hydroxyl groups improve water solubility, contrasting with the hydrophobic 2-methylbutan-2-yl variant.
Toxicological and Environmental Analogues
2-(3-Methylbut-2-enyl)benzene-1,4-diol (Mono-prenyl Hydroquinone)
- Role : Identified as a fungal toxin, likely due to redox-cycling generating reactive oxygen species .
Data Tables
Table 2: Substituent Effects on Properties
| Substituent Type | Example Compound | Lipophilicity (logP) | Metabolic Stability | Reactivity |
|---|---|---|---|---|
| Branched alkyl (C5) | 2-(2-Methylbutan-2-yl)-derivative | ~4.8 | High | Low |
| Linear alkyl (C9) | 2-(1-Methyl-octyl)-derivative | ~5.2 | Moderate | Low |
| Unsaturated prenyl | 2-(3-Methylbut-2-en-1-yl)-deriv. | ~3.9 | Low | High |
| Hydroxylated diene | (R,Z)-derivative | ~2.5 | Moderate | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
